molecular formula C14H16N2O3 B13182893 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B13182893
M. Wt: 260.29 g/mol
InChI Key: SBJBQBRTYUZCIB-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid (CAS 2059950-15-9) is an indole-3-carboxylic acid derivative with a morpholinylmethyl substituent, supplied as a solid for research applications . The molecular formula of this compound is C14H16N2O3 and it has a molecular weight of 260.29 g/mol . Indole-3-carboxylic acid derivatives are valuable scaffolds in medicinal chemistry and drug discovery research . The morpholine ring is a common feature in pharmaceuticals and agrochemicals, often included to improve solubility and metabolic stability . Compounds featuring an indole core fused with other privileged structures like quinazolinone have demonstrated promising biological activities, including antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , as well as the ability to inhibit biofilm formation . Furthermore, indole-3-carboxamide derivatives have been explored as cannabinoid receptor ligands, highlighting the potential of this chemical class in neuropharmacology research . This molecule serves as a versatile building block for the synthesis of more complex heterocyclic compounds and for the development of novel bioactive molecules in various research programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18)

InChI Key

SBJBQBRTYUZCIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C3=CC=CC=C3N2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Indole Core

a. Synthesis of 1H-Indole-3-carboxylic acid derivatives:

  • Method: Condensation of suitable precursors such as tryptamines or indole derivatives with formyl compounds, followed by oxidation.
  • Key Reagents: Formylating agents like formic acid derivatives, oxidants such as potassium permanganate or chromium-based reagents.
  • Example: In Patent WO2019211868A1, a process involves the synthesis of indole derivatives with specific substitutions at the 3-position, starting from substituted anilines or indoles, followed by carboxylation using reagents like oxalyl chloride or phosgene derivatives.

b. Halogenation at the 7-position:

  • Method: Electrophilic halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) to introduce a halogen that facilitates subsequent nucleophilic substitution.
  • Application: Facilitates the displacement with morpholine derivatives.

Carboxylation at the 3-Position

a. Carboxylation via lithiation:

  • Method: Directed ortho-lithiation of the indole ring using n-butyllithium, followed by quenching with carbon dioxide.
  • Conditions: Performed at low temperatures (-78°C) in dry THF.
  • Outcome: Yields the indole-3-carboxylic acid derivative.

b. Use of carboxylation reagents:

  • Method: Conversion of indole precursors to their acid derivatives via reagents such as oxalyl chloride, followed by hydrolysis.
  • Example: In patent US7763732B2, the synthesis involves converting indole derivatives to their acid forms via acyl chlorides and subsequent hydrolysis.

Refined Synthetic Route Based on Patent and Literature Data

Step Description Reagents & Conditions References
1 Synthesis of halogenated indole core Halogenation (NBS/NCS) ,
2 Nucleophilic displacement with morpholine derivatives 4-(2-chloroethyl)morpholine, DMF, 80°C ,
3 Carboxylation at the 3-position Lithiation with n-BuLi, CO₂ quench
4 Purification and isolation Acidification, recrystallization ,

Additional Considerations

Summary of Key Literature Findings

  • Patent WO2019211868A1 describes an improved process involving the synthesis of related indole derivatives with morpholine groups, emphasizing reaction conditions like solvent choice and temperature control for high yield.
  • Patent US7763732B2 details methods for preparing indole derivatives via halogenation, nucleophilic substitution, and carboxylation, which are adaptable for synthesizing the target compound.
  • Research articles confirm that the substitution at the 3-position of indole with morpholine derivatives is efficiently achieved through nucleophilic displacement of halogenated intermediates, followed by oxidation or hydrolysis to introduce the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the indole or morpholine rings .

Scientific Research Applications

Based on the search results, "2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid" is an indole derivative that may have several applications.

Analgesic Agent

  • Indole derivatives can be used as analgesic agents in the treatment of pain, such as peri-operative pain, chronic pain, neuropathic pain, cancer pain, and pain and spasticity associated with multiple sclerosis .
  • These compounds may be administered to humans in a sufficient amount and for a sufficient amount of time to alleviate the symptoms . Dosage levels for humans can be in the range of 0.001-50 mg per kg body weight, preferably in a dosage of 0.01-20 mg per kg body weight .
  • These compounds could also be used in conjunction with other drugs, for example, analgesic drugs such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), including COX-2 selective inhibitors .

Treatment of Other Disorders

  • Cannabinoid agonists of the invention would also potentially be useful in the treatment of other disorders including multiple sclerosis, spasticity, inflammation, glaucoma, nausea and emesis, loss of appetite, sleep disturbances, respiratory disorders, allergies, epilepsy, migraine, cardiovascular disorders, neurodegenerative disorders, anxiety, traumatic brain injury, and stroke .

Alectinib Preparation

  • The present invention relates to a novel process for the preparation of Alectinib hydrochloride compound . Alectinib hydrochloride is a kinase inhibitor indicated for the treatment of patients with anaplastic lymphoma kinase (ALK)-positive, metastatic non-small cell lung cancer (NSCLC) .
  • Alectinib hydrochloride was approved by the U.S. Food and Drug Administration in 2015 for the treatment of patients with metastatic non-small cell lung cancer and has been approved by the Europe commission for the treatment of lung cancer .

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, influencing biological processes. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Biological Activities Reference
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid C₁₄H₁₆N₂O₃ 260.29 Morpholine at C2; carboxylic acid at C3 Not explicitly reported, but morpholine-containing analogs (e.g., DMMMP) show antioxidant effects
3-(Morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid C₁₄H₁₆N₂O₃ 260.30 Morpholine at C3; carboxylic acid at C4 No activity reported; structural isomer with potential solubility differences
5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) C₁₃H₁₇NO₃ 247.28 Pyrrolidine at C5; vanillic acid backbone Antioxidant activity comparable to TBHQ in lipid peroxidation models
2-Methyl-1H-indole-3-carbohydrazide derivatives Varies Varies Schiff bases (e.g., hydrazide or benzylidene groups) at C3 Anti-inflammatory (carrageenan-induced edema) and analgesic (hot plate test) activities
5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid C₂₂H₁₅Cl₂NO₂S 428.33 Chlorinated indole core; thioether and benzyl substituents Not reported, but similar halogenated indoles often exhibit kinase inhibition or cytotoxicity
1H-Indole-3-carboxylic acid C₉H₇NO₂ 161.16 Unsubstituted indole core; carboxylic acid at C3 Isolated from marine sponges; foundational scaffold for synthetic derivatives

Key Comparative Insights

Structural Variations and Solubility: The morpholine group in 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid improves aqueous solubility compared to non-polar analogs like 1H-indole-3-carboxylic acid . Pyrrolidine-containing PMVA also demonstrates enhanced solubility, but its vanillic acid backbone limits indole-specific interactions . Halogenated derivatives (e.g., 5-Chloro-1-[(4-chlorophenyl)methyl]-...) exhibit higher lipophilicity, favoring membrane penetration but reducing solubility .

Biological Activity: Morpholine-containing compounds like DMMMP (4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol) exhibit potent antioxidant effects in lipid peroxidation assays, suggesting that the morpholine group may stabilize free radicals via electron donation . Schiff base derivatives of 2-methylindole-3-carboxylic acid demonstrate anti-inflammatory activity (e.g., 50–70% edema inhibition in carrageenan models), attributed to electron-rich substituents like hydroxyl and methoxy groups . The morpholine analog may similarly target inflammatory pathways but with modified pharmacokinetics.

Synthesis Pathways: The target compound can be synthesized via Mannich-type reactions, similar to methods used for 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (). For example, condensation of 3-formyl-1H-indole-2-carboxylic acid with morpholine in acetic acid under reflux . In contrast, halogenated analogs require electrophilic substitution (e.g., chlorination) or Suzuki coupling for aryl group introduction .

Biological Activity

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data from various studies.

Antimicrobial Activity

Recent studies have demonstrated that 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid exhibits notable antimicrobial properties.

Antibacterial Activity

The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
S. aureus ATCC 259233.90
S. aureus ATCC 43300 (MRSA)<1.00
M. tuberculosis H37Rv10.00

The compound inhibited the growth of M. tuberculosis over a period of 41 days at a concentration of 10 µg/mL, showcasing its potential for further development as an anti-tubercular agent .

Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating effective inhibition. This broad spectrum of activity makes it a candidate for treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays revealed that 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid exhibited significant antiproliferative effects on cancer cell lines, with IC50 values reported in the low micromolar range (<10 µM). The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
A549 (lung cancer)<10
MDA-MB-231 (breast cancer)<10
HeLa (cervical cancer)<10

These results suggest that the compound preferentially targets rapidly dividing cells while maintaining a lower impact on non-cancerous cells, indicating a favorable therapeutic index .

The biological activity of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is thought to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, enhancing caspase activity and leading to cell cycle arrest .
  • Biofilm Disruption : It has shown potential in preventing biofilm formation in bacterial cultures, which is crucial for combating chronic infections .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antitubercular Activity : A study reported that the compound effectively inhibited M. tuberculosis growth, making it a promising candidate for further antitubercular drug development .
  • Cytotoxicity Against Cancer Cells : Research indicated that the compound selectively inhibited the proliferation of various cancer cell lines while sparing normal cells, suggesting its utility in targeted cancer therapy .
  • Antifungal Properties : The compound's antifungal activity against resistant strains adds to its therapeutic potential in treating opportunistic infections .

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid?

Methodological Answer:
A common approach involves condensing 3-formyl-1H-indole-2-carboxylic acid derivatives with morpholine-containing reagents under acidic reflux conditions. For example, acetic acid and sodium acetate are often used as catalysts in refluxing conditions (3–5 hours) to facilitate Schiff base formation or nucleophilic substitution. Similar protocols for analogous indole derivatives involve refluxing with chloroacetic acid or arylthioureas to introduce heterocyclic moieties . Purification typically involves recrystallization from acetic acid or column chromatography.

Basic: Which analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 771 [M+H]+ observed for structurally related compounds) and detects impurities .
  • HPLC (High-Performance Liquid Chromatography): Validates purity via retention time analysis (e.g., 1.43 minutes under SMD-TFA05 conditions) .
  • NMR Spectroscopy: Resolves regiochemical ambiguities in the indole and morpholine substituents.
  • Elemental Analysis: Ensures stoichiometric consistency, particularly for nitrogen and oxygen content.

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Ventilation: Ensure adequate airflow to disperse aerosols or dust.
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes .
  • Storage: Keep in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).

Basic: How can researchers screen this compound for biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like kinases or receptors using fluorescence polarization or radioligand binding (e.g., [3H]PSB-12150 for indole derivatives) .
  • Cell-Based Assays: Evaluate cytotoxicity or anti-proliferative effects in cancer cell lines.
  • In Silico Docking: Use computational tools (e.g., AutoDock) to predict interactions with proteins like Rab7, a target for indole-based activators .

Advanced: How can multi-step synthesis yields be optimized for derivatives of this compound?

Methodological Answer:

  • Intermediate Stabilization: Protect reactive groups (e.g., carboxylic acids) as esters during morpholine coupling to prevent side reactions .
  • Regioselective Functionalization: Use directing groups (e.g., bromine at C6) to control substitution patterns, as seen in ethyl 6-bromo-1H-indole-3-carboxylate derivatives .
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to enhance efficiency.

Advanced: How should researchers resolve contradictions in spectral data across synthetic batches?

Methodological Answer:

  • Batch Comparison: Analyze LCMS and NMR spectra across batches to identify impurities (e.g., unreacted starting materials or regioisomers).
  • Reaction Monitoring: Use TLC or in situ IR spectroscopy to track reaction progress and optimize reflux duration .
  • Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments in complex NMR spectra .

Advanced: What are the stability concerns for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Morpholine-containing compounds may hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity: Store in amber vials if photodegradation is observed (common in indole derivatives).
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature to guide storage protocols.

Advanced: How does the morpholine moiety influence structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Receptor Binding: The morpholine group enhances solubility and hydrogen-bonding capacity, improving interactions with targets like G-protein-coupled receptors (GPCRs) .
  • Bioisosteric Replacement: Compare activity with piperidine or piperazine analogs to assess the role of oxygen in the morpholine ring.
  • Metabolic Stability: Evaluate cytochrome P450 interactions using liver microsome assays; morpholine may reduce oxidative metabolism compared to saturated amines .

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